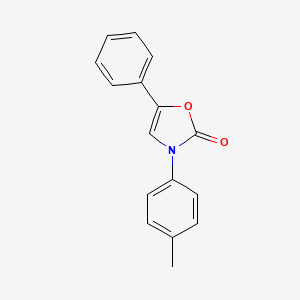
3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one is an organic compound belonging to the oxazolone family This compound is characterized by its unique structure, which includes a 1,3-oxazol-2(3H)-one ring substituted with a 4-methylphenyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl chloride with phenylglycine in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane, toluene, or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylphenyl)-8-methylxanthine: This compound shares a similar methylphenyl group but has a different core structure.
4-Methylpropiophenone: Another compound with a methylphenyl group, but it is a ketone rather than an oxazolone
Uniqueness
3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one is unique due to its oxazolone ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
62761-44-8 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-12-7-9-14(10-8-12)17-11-15(19-16(17)18)13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
VZRMFWYMNSPDFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=C(OC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


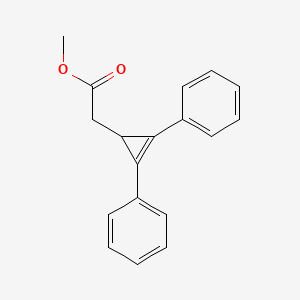
![[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14510813.png)

![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
![{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B14510830.png)
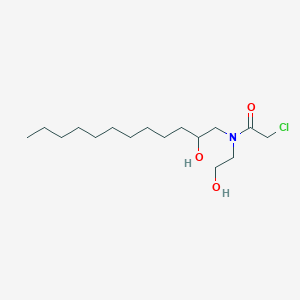
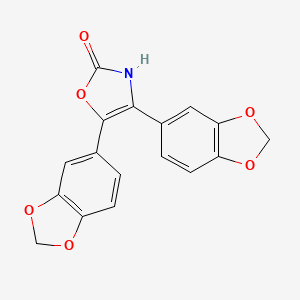

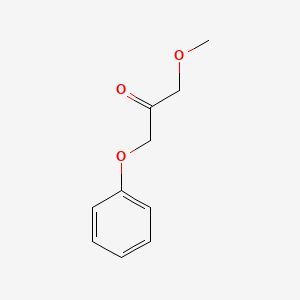

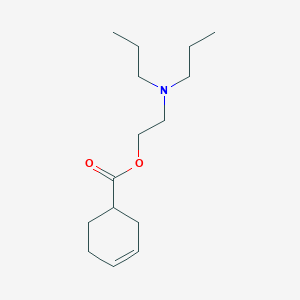

![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)
